
D-Psicose: A Technical Guide to the C-3 Epimer
of D-Fructose

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: D-Psicose

Cat. No.: B8758972 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
D-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-

fructose.[1][2][3] This naturally occurring ketohexose is found in small quantities in various

foods like wheat, figs, and raisins.[2] Its significance in the scientific and pharmaceutical

communities stems from its unique physiological properties: it is a low-calorie sweetener with

approximately 70% of the sweetness of sucrose but with virtually zero calories.[4][5] Extensive

research has demonstrated its potential health benefits, including anti-hyperglycemic, anti-

hyperlipidemic, and anti-obesity effects, making it a promising candidate for managing

metabolic disorders such as type 2 diabetes.[5][6][7] This technical guide provides an in-depth

overview of the core aspects of D-Psicose, including its biochemical properties, metabolic fate,

mechanisms of action, and relevant experimental data.

Biochemical Profile and Production
D-Psicose is a ketohexose with the same chemical formula as fructose (C6H12O6) but differs

in the stereochemistry at the third carbon position.[3][8][9] This structural difference is the basis

for its distinct metabolic and physiological properties.

Enzymatic Production: The large-scale production of D-Psicose has been made possible

through enzymatic epimerization of D-fructose.[8][10] The key enzymes involved are D-

tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase), which belong to the D-
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ketose 3-epimerase (DKEase) family.[3][8][10] These enzymes catalyze the reversible

conversion of D-fructose to D-Psicose.[10]
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Figure 1: Enzymatic production of D-Psicose from D-fructose.

Metabolism and Pharmacokinetics
Unlike its epimer D-fructose, D-Psicose is poorly metabolized in the human body.[8][10]

Approximately 70% of ingested D-Psicose is absorbed in the small intestine and subsequently

excreted in the urine without being utilized for energy.[11] The remaining 30% reaches the

large intestine, where it is partially fermented by the gut microbiota.[11][12]

Absorption, Distribution, and Excretion
Studies in rats have shown that orally administered D-Psicose is well-absorbed and rapidly

eliminated.[13] Peak blood concentrations are observed within an hour of ingestion, followed by

a swift decline.[13] The absorbed D-Psicose is distributed to various organs, with the highest

concentrations found in the liver and kidneys, before being excreted primarily through urine.[13]
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Figure 2: Metabolic fate of orally ingested D-Psicose.

Mechanism of Action: Anti-Hyperglycemic Effects
D-Psicose exerts its anti-hyperglycemic effects through multiple mechanisms, primarily by

modulating carbohydrate digestion and glucose metabolism.

Inhibition of Intestinal α-Glucosidases
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In vitro and in vivo studies have demonstrated that D-Psicose potently inhibits intestinal α-

glucosidase enzymes, specifically sucrase and maltase.[1] This inhibition slows down the

digestion of sucrose and maltose into absorbable monosaccharides, thereby blunting the

postprandial rise in blood glucose levels.[1]

Enhancement of Hepatic Glucokinase Activity
D-Psicose has been shown to promote the translocation of glucokinase from the nucleus to

the cytoplasm in hepatocytes.[6][14] This translocation enhances glucokinase activity, leading

to increased phosphorylation of glucose to glucose-6-phosphate, which in turn promotes

glycogen synthesis and hepatic glucose uptake.[6][14]
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Figure 3: Key mechanisms of D-Psicose's anti-hyperglycemic action.
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Quantitative Data from Preclinical and Clinical
Studies
The following tables summarize key quantitative findings from various studies investigating the

effects of D-Psicose.

Table 1: Effects of D-Psicose on Postprandial Blood
Glucose in Rats

Treatment
Group

Dose
Carbohydra
te Load

Peak
Plasma
Glucose
(mg/dL)

%
Reduction
vs. Control

Reference

Sucrose

(Control)
- 2 g/kg ~160 - [1]

Sucrose + D-

Psicose
0.2 g/kg 2 g/kg ~120 ~25% [1]

Maltose

(Control)
- 2 g/kg ~175 - [1]

Maltose + D-

Psicose
0.2 g/kg 2 g/kg ~130 ~26% [1]

Table 2: Long-Term Effects of D-Psicose on Body Weight
and Adipose Tissue in Rats

Diet Group Duration
Final Body
Weight (g)

Intra-
abdominal
Adipose
Tissue Weight
(g)

Reference

Sucrose

(Control)
18 months ~700 ~45 [15]

D-Psicose (3%) 18 months ~650 ~35 [15]
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Table 3: Effects of D-Psicose on Glucose and Insulin
Levels in Type 2 Diabetic Rats (OLETF)

Treatment
Group

Duration
Blood Glucose
(mg/dL)

Serum Insulin
(ng/mL)

Reference

Control (OLETF) 13 weeks ~250 ~8.5 [6]

D-Psicose (5% in

water)
13 weeks ~180 ~5.0 [6]

Experimental Protocols
In Vivo Study: Oral Carbohydrate Tolerance Test in Rats

Animals: Male Wistar rats.

Acclimation: Standard laboratory conditions for at least one week.

Fasting: Overnight fasting prior to the experiment.

Treatment Groups:

Control Group: Administered a solution of sucrose (2 g/kg body weight) or maltose (2 g/kg

body weight).

D-Psicose Group: Administered a solution of sucrose or maltose along with D-Psicose
(0.2 g/kg body weight).

Blood Sampling: Blood samples were collected from the tail vein at 0, 30, 60, 90, and 120

minutes post-administration.

Analysis: Plasma glucose concentrations were determined using a glucose oxidase method.

Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., ANOVA

followed by post-hoc tests) to determine significant differences between groups.
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Figure 4: Workflow for the oral carbohydrate tolerance test.
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Long-Term Toxicity and Efficacy Study in Rats
Animals: Male Wistar rats (3 weeks old).

Dietary Groups:

Control Group: Fed a standard diet containing 3% sucrose.

D-Psicose Group: Fed a standard diet containing 3% D-Psicose.

Duration: 12 to 18 months.

Parameters Measured:

Body weight and food intake (weekly).

Intra-abdominal adipose tissue weight (at sacrifice).

Blood chemistry and hematology (at sacrifice).

Gross pathology and histopathology of major organs.

Statistical Analysis: Comparison between the two groups using t-tests or other appropriate

statistical methods.

Safety and Regulatory Status
D-Psicose has been found to have low toxicity, with an LD50 value of 16 g/kg in rats.[15] Long-

term studies in rats have not shown any adverse effects at dietary doses of 3%.[15] The United

States Food and Drug Administration (FDA) has granted D-Psicose the status of Generally

Recognized as Safe (GRAS).[8]

Conclusion and Future Directions
D-Psicose, the C-3 epimer of D-fructose, presents a compelling profile for researchers,

scientists, and drug development professionals. Its unique metabolic fate and mechanisms of

action, particularly in modulating glucose metabolism, underscore its potential as a functional

food ingredient and a therapeutic agent for metabolic diseases. The existing body of evidence
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from preclinical and clinical studies provides a strong foundation for its application. Future

research should focus on elucidating the long-term effects of D-Psicose in diverse human

populations, exploring its impact on the gut microbiome in more detail, and investigating its

potential synergistic effects with other therapeutic agents for the management of type 2

diabetes and obesity. The continued development of cost-effective, large-scale production

methods will also be crucial for its widespread adoption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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